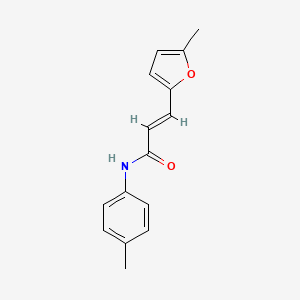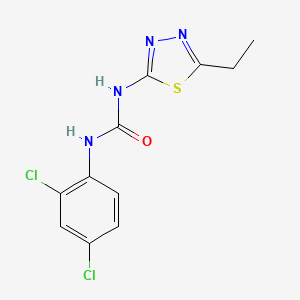
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. This inhibition leads to the disruption of cellular functions, ultimately resulting in cell death.
Biochemical and Physiological Effects
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the reduction of inflammation, and the modulation of the immune system. These effects make N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide a promising candidate for the treatment of various diseases, such as fungal infections and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is its high purity, which makes it a reliable reagent for various lab experiments. Additionally, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is relatively stable and can be stored for extended periods without significant degradation. However, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is also highly toxic and can pose a significant risk to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide, including the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action at the molecular level. Additionally, the use of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide in combination with other compounds may lead to the development of new and more effective treatments for various diseases.
Conclusion
In conclusion, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is a promising compound with potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Its high purity, stability, and reliability make it a valuable reagent for lab experiments, but its toxicity requires careful handling. Further research is needed to fully understand the mechanism of action of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide and explore its potential applications in drug discovery and other fields.
Synthesemethoden
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide can be synthesized through the reaction between 3-methylphenol and N,N-dicyclohexylcarbodiimide in the presence of acetic anhydride. The resulting product is then purified through recrystallization, yielding N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide in high purity.
Wissenschaftliche Forschungsanwendungen
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide can act as a catalyst for various reactions, such as the esterification of carboxylic acids and the acylation of alcohols. In medicinal chemistry, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been shown to exhibit antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-17-9-8-14-20(15-17)24-16-21(23)22(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBSCBUNVWKUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)


![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)



![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)


![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)